4-Nitrophenyl beta-D-glucopyranosiduronic acid

Description

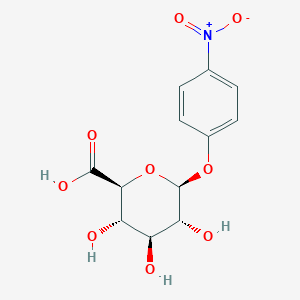

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUILVWOWLUOEU-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209670 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-94-2, 60833-84-3 | |

| Record name | p-Nitrophenyl β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10344-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent and Application of 4-Nitrophenyl β-D-glucopyranosiduronic Acid: A Chromogenic Key to Understanding β-Glucuronidase Activity

An in-depth exploration of the discovery, synthesis, and pivotal role of 4-Nitrophenyl β-D-glucopyranosiduronic acid in biochemical research and clinical diagnostics.

Introduction

4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU), a synthetic chromogenic substrate, has become an indispensable tool for researchers and clinicians in the study of β-glucuronidase activity. Its development marked a significant advancement in the ability to easily and accurately quantify the activity of this vital enzyme, which plays a crucial role in various physiological and pathological processes, including drug metabolism, cancer, and inflammation. This technical guide delves into the discovery and history of PNPGU, its chemical synthesis, detailed experimental protocols for its use, and its application in elucidating complex biological signaling pathways.

Discovery and Historical Context

The use of 4-Nitrophenyl β-D-glucopyranosiduronic acid as a chromogenic substrate for β-glucuronidase was first prominently described in the scientific literature in the early 1960s. A pivotal publication by R. H. Nimmo-Smith in 1961 detailed the use of p-Nitrophenyl-beta-glucuronide as a substrate for beta-glucuronidase, laying the groundwork for its widespread adoption in enzymatic assays[1]. Prior to the introduction of chromogenic substrates like PNPGU, the measurement of β-glucuronidase activity was often cumbersome and less sensitive. The innovation of PNPGU, which upon enzymatic cleavage releases the intensely yellow-colored p-nitrophenol, provided a simple and direct spectrophotometric method for monitoring enzyme kinetics.

The synthesis of this important biochemical reagent was notably described by Kato et al., providing a reliable method for its preparation and ensuring its availability for research purposes. This synthetic accessibility was crucial for its establishment as a standard substrate in laboratories worldwide.

Chemical Synthesis of 4-Nitrophenyl β-D-glucopyranosiduronic acid

The synthesis of 4-Nitrophenyl β-D-glucopyranosiduronic acid typically involves the coupling of a protected glucuronic acid derivative with 4-nitrophenol, followed by deprotection. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 4-Nitrophenyl β-D-glucopyranosiduronic acid

Materials:

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

-

4-Nitrophenol

-

Silver (I) oxide

-

Quinoline

-

Sodium methoxide in methanol

-

Sodium hydroxide

-

Dry acetone

-

Anhydrous calcium sulfate

Procedure:

-

Glycosylation: A solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in dry acetone is prepared. 4-Nitrophenol, freshly prepared silver (I) oxide, and anhydrous calcium sulfate are added to the solution. The mixture is stirred in the dark at room temperature for 24 hours.

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is evaporated to dryness. The residue is dissolved in a suitable organic solvent and washed successively with dilute sodium hydroxide and water. The organic layer is dried and evaporated to yield the crude protected product.

-

Deprotection (Deacetylation and Saponification): The protected product is dissolved in dry methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC). Subsequently, an aqueous solution of sodium hydroxide is added to saponify the methyl ester.

-

Final Purification: The reaction mixture is neutralized with a suitable acid, and the product is purified by crystallization or column chromatography to yield 4-Nitrophenyl β-D-glucopyranosiduronic acid.

Quantitative Data:

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃NO₉ |

| Molecular Weight | 315.23 g/mol |

| CAS Number | 10344-94-2 |

Enzymatic Assay of β-Glucuronidase using PNPGU

The hydrolysis of PNPGU by β-glucuronidase provides a continuous and sensitive spectrophotometric assay. The reaction releases 4-nitrophenol, which has a high molar extinction coefficient at 405 nm under alkaline conditions.

Experimental Protocol: β-Glucuronidase Activity Assay

Materials:

-

4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU) solution (e.g., 1-10 mM in a suitable buffer)

-

Assay Buffer (e.g., 0.1 M Sodium Acetate Buffer, pH 4.5-5.0, or 0.1 M Phosphate Buffer, pH 6.8-7.0)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate or 0.2 M Glycine-NaOH buffer, pH 10.4)

-

β-glucuronidase enzyme solution (e.g., from E. coli, bovine liver, or other biological samples)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add the assay buffer and the PNPGU solution.

-

Enzyme Addition: To initiate the reaction, add the β-glucuronidase enzyme solution to the reaction mixture. The final volume should be kept constant for all assays.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stopping the Reaction: Terminate the reaction by adding the stop solution. The alkaline pH of the stop solution also enhances the color development of the liberated 4-nitrophenol.

-

Absorbance Measurement: Measure the absorbance of the resulting yellow solution at 405 nm.

-

Quantification: The amount of 4-nitrophenol produced is calculated using a standard curve prepared with known concentrations of 4-nitrophenol. The enzyme activity is then expressed in appropriate units (e.g., µmol of product formed per minute per mg of protein).

Quantitative Data: Kinetic Parameters

The Michaelis-Menten constant (Km) for the hydrolysis of PNPGU by β-glucuronidase varies depending on the source of the enzyme and the assay conditions.

| Enzyme Source | Km (mM) |

| E. coli | ~0.22 |

| Bovine Liver | Varies |

| Human Placenta | Varies |

Role in Signaling Pathways and Disease

β-Glucuronidase activity is implicated in various disease states, particularly in cancer and inflammation. The use of PNPGU has been instrumental in studying the role of this enzyme in these complex signaling pathways.

β-Glucuronidase in Cancer

In the tumor microenvironment, particularly in necrotic areas, there are elevated levels of extracellular β-glucuronidase. This enzymatic activity can be harnessed for targeted cancer therapy through a strategy known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this approach, a non-toxic prodrug, which is a glucuronide conjugate of a potent cytotoxic agent, is administered. The elevated β-glucuronidase in the vicinity of the tumor cleaves the glucuronide moiety, releasing the active drug specifically at the tumor site, thereby reducing systemic toxicity. The activity of β-glucuronidase in this context is often quantified using PNPGU.

β-Glucuronidase in Inflammation

During inflammation, immune cells such as neutrophils and macrophages release lysosomal enzymes, including β-glucuronidase, into the extracellular space. This extracellular β-glucuronidase can deconjugate glucuronidated metabolites of various compounds, including drugs and endogenous molecules. This deconjugation can lead to the reactivation of these compounds at the site of inflammation, potentially modulating the inflammatory response. For instance, the deconjugation of glucuronidated anti-inflammatory drugs could enhance their local therapeutic effect. The activity of released β-glucuronidase in inflammatory exudates can be readily measured using PNPGU.

Conclusion

4-Nitrophenyl β-D-glucopyranosiduronic acid has had a profound impact on the fields of biochemistry, molecular biology, and clinical diagnostics. Its development as a reliable and convenient chromogenic substrate has facilitated decades of research into the function and regulation of β-glucuronidase. From its early applications in basic enzyme kinetics to its current use in sophisticated models of cancer therapy and inflammation, PNPGU remains a cornerstone reagent. The continued study of β-glucuronidase, aided by tools like PNPGU, promises to unveil further insights into human health and disease, paving the way for novel therapeutic interventions.

References

A Comprehensive Technical Guide to 4-Nitrophenyl beta-D-glucopyranosiduronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, applications, and experimental protocols related to 4-Nitrophenyl beta-D-glucopyranosiduronic acid (PNPGU). This chromogenic substrate is a vital tool in various biochemical and diagnostic assays, particularly for the detection and quantification of β-glucuronidase activity.

Core Physicochemical Properties

This compound is a glycoside derivative of 4-nitrophenol and glucuronic acid. Its chemical structure facilitates its use as a colorimetric substrate in enzymatic reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₉ | [1] |

| Molecular Weight | 315.23 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 137-139 °C | |

| Solubility | Soluble in water, DMF, DMSO, Ethanol, and PBS (pH 7.2) | [1] |

| Optical Rotation | [α]D²⁰ = -96° to -117° (c=1 in water) | |

| pKa (predicted for 4-nitrophenyl β-D-glucopyranoside) | 12.55 ± 0.70 | [4] |

Enzymatic Hydrolysis and Detection

The primary application of this compound is in the detection of β-glucuronidase activity. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing glucuronic acid and 4-nitrophenol. The liberated 4-nitrophenol is a yellow chromophore that can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.[1][5]

Experimental Protocol: β-Glucuronidase Activity Assay

This protocol outlines a standard method for determining β-glucuronidase activity using this compound as a substrate.

Materials:

-

This compound (PNPGU)

-

β-glucuronidase enzyme solution (e.g., from E. coli)

-

0.1 M Acetate buffer (pH 7.0)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

-

Incubator set to 37°C

Procedure:

-

Prepare Reagents:

-

Substrate Stock Solution: Prepare a stock solution of PNPGU in the appropriate buffer (e.g., 10 mM in 0.1 M acetate buffer, pH 7.0).

-

Enzyme Dilutions: Prepare serial dilutions of the β-glucuronidase enzyme in the assay buffer to determine the optimal concentration.

-

-

Assay Setup:

-

Initiate Reaction:

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction by determining the change in absorbance over time.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

-

Applications in Research and Development

The use of this compound extends to various fields:

-

Enzyme Kinetics: It serves as a reliable substrate for studying the kinetics of β-glucuronidase, including the determination of Michaelis-Menten constants (Km).[2]

-

Drug Discovery: This compound is utilized in high-throughput screening assays to identify inhibitors of β-glucuronidase, which are potential therapeutic agents for various diseases.

-

Clinical Diagnostics: Assays based on PNPGU can be used to measure β-glucuronidase levels in clinical samples, which may be indicative of certain pathological conditions.

-

Microbiology: It is employed for the detection and differentiation of bacteria that produce β-glucuronidase, such as Escherichia coli.[7]

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment. Store the compound at -20°C to ensure its stability.[8] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-NITROPHENYL-BETA-D-GLUCURONIDE | 10344-94-2 [chemicalbook.com]

- 3. chemsynlab.com [chemsynlab.com]

- 4. chembk.com [chembk.com]

- 5. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. goldbio.com [goldbio.com]

An In-Depth Technical Guide to 4-Nitrophenyl beta-D-glucopyranosiduronic acid for Researchers and Drug Development Professionals

Central Islip, NY – December 24, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of key biochemical reagents is paramount. This guide provides a detailed overview of 4-Nitrophenyl beta-D-glucopyranosiduronic acid, a crucial chromogenic substrate for the enzyme β-glucuronidase (GUS), widely utilized in molecular biology and diagnostics.

Core Compound Details

This compound , often abbreviated as PNPG or pNPG, is a synthetic compound indispensable for the detection and quantification of β-glucuronidase activity.

Chemical Structure:

-

Molecular Formula: C₁₂H₁₃NO₉[2]

-

Molecular Weight: 315.23 g/mol [2]

-

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid

The structure consists of a β-D-glucuronic acid molecule linked to a 4-nitrophenol group through a glycosidic bond. This linkage is the target for enzymatic cleavage by β-glucuronidase.

Principle of Detection

The utility of this compound lies in its role as a chromogenic substrate.[3] In the presence of β-glucuronidase, the glycosidic bond is hydrolyzed, releasing D-glucuronic acid and the chromophore 4-nitrophenol (also known as p-nitrophenol or PNP).[4] In an alkaline environment, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at or near 405 nm, is directly proportional to the amount of 4-nitrophenol produced and, consequently, to the activity of the β-glucuronidase enzyme.

Quantitative Data

The enzymatic activity of β-glucuronidase is often expressed in specific units. The following table summarizes key quantitative data for E. coli β-glucuronidase using this compound as the substrate.

| Parameter | Value | Conditions |

| Specific Activity | ~140 U/mg | +37°C, pH 6.0-6.5 |

| ~80 U/mg | +25°C, pH 6.0-6.5 | |

| Unit Definition | 1 µM of 4-nitrophenol released per minute | +25°C, pH 7.0 |

One unit of β-glucuronidase activity is defined as the amount of enzyme that catalyzes the release of 1 µM of 4-nitrophenol from this compound per minute under the specified conditions.[3]

Experimental Protocols

A detailed methodology for a standard spectrophotometric β-glucuronidase assay is provided below.

Materials:

-

This compound (substrate)

-

β-glucuronidase enzyme solution (e.g., from E. coli)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 10 mM β-mercaptoethanol)

-

Stop Solution (e.g., 0.2 M sodium carbonate)

-

Spectrophotometer capable of reading absorbance at 405 nm

-

Microplate reader or cuvettes

-

Incubator or water bath set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer and equilibrate to 37°C.

-

Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay is typically in the range of 1-2 mM.

-

Prepare the Stop Solution.

-

Dilute the β-glucuronidase enzyme in cold Assay Buffer to a concentration that will yield a linear rate of reaction over the desired time course.

-

-

Assay Execution:

-

To each well of a microplate or to each cuvette, add the appropriate volume of pre-warmed Assay Buffer.

-

Add the enzyme solution to the buffer and mix gently.

-

To initiate the reaction, add the substrate solution and mix immediately.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Termination and Measurement:

-

Stop the reaction by adding the Stop Solution. This will raise the pH, developing the yellow color of the 4-nitrophenolate ion and inactivating the enzyme.

-

Measure the absorbance of the solution at 405 nm.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of 4-nitrophenol to determine the molar extinction coefficient under the assay conditions.

-

Calculate the amount of 4-nitrophenol produced in each sample based on the standard curve.

-

Determine the enzyme activity, typically expressed in units per milligram of protein (specific activity).

-

Applications in Research and Drug Development

The β-glucuronidase assay using this compound is a cornerstone of various research applications:

-

Reporter Gene Assays: The gusA gene from E. coli, which encodes β-glucuronidase, is a widely used reporter gene in plant molecular biology and microbiology.[5][6] The expression of a gene of interest can be monitored by fusing its promoter to the gusA gene and subsequently assaying for GUS activity.

-

Drug Discovery: This assay is employed in high-throughput screening for inhibitors of β-glucuronidase. Such inhibitors are of interest as potential therapeutic agents, for example, to prevent the reactivation of glucuronidated drugs in the gut, which can lead to toxicity.

-

Diagnostics: Elevated levels of β-glucuronidase in bodily fluids can be indicative of certain pathological conditions, including some cancers and infections. The assay can be used for the diagnostic measurement of this enzyme.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical β-glucuronidase assay using this compound.

References

- 1. microscopy.tamu.edu [microscopy.tamu.edu]

- 2. 4-Nitrophenyl-beta-D-glucuronide - Lifeasible [lifeasible.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. p-Nitrophenyl-β-D-glucuronide | Duchefa Biochemie [duchefa-biochemie.com]

- 5. researchgate.net [researchgate.net]

- 6. Use of beta-glucuronidase reporter gene for gene expression analysis in turfgrasses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrolysis of 4-Nitrophenyl β-D-glucopyranosiduronic acid by β-glucuronidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-glucuronidase (EC 3.2.1.31) is a lysosomal hydrolase enzyme crucial for the breakdown of complex carbohydrates. It catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans, such as heparan sulfate. In humans, this enzyme is vital for the metabolism of both endogenous and xenobiotic compounds, including drugs, that are conjugated to glucuronic acid to increase their water solubility and facilitate excretion. A key application in biomedical research and diagnostics is the use of chromogenic substrates to assay β-glucuronidase activity. 4-Nitrophenyl β-D-glucopyranosiduronic acid (pNPGU) is a widely used substrate for this purpose. Upon hydrolysis by β-glucuronidase, pNPGU releases 4-nitrophenol (pNP), a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[1] This guide provides an in-depth overview of the catalytic mechanism, kinetics, and experimental protocols for the hydrolysis of pNPGU by β-glucuronidase.

Catalytic Mechanism of Hydrolysis

The hydrolysis of pNPGU by β-glucuronidase follows a retaining mechanism, meaning the stereochemistry at the anomeric carbon is preserved. This is a two-step, double-displacement reaction involving two key glutamic acid residues within the enzyme's active site. In human β-glucuronidase, these residues are Glu540, which acts as the nucleophile, and Glu451, which functions as the acid/base catalyst. A tyrosine residue, Tyr504, is also implicated as important for catalysis.[2]

The proposed mechanism proceeds as follows:

-

Glycosylation: The reaction is initiated by the protonation of the glycosidic oxygen (linking the glucuronic acid to the 4-nitrophenyl group) by the acid/base catalyst, Glu451. This makes the 4-nitrophenolate a better leaving group. Concurrently, the nucleophilic residue, Glu540, attacks the anomeric carbon of the glucuronic acid moiety. This results in the formation of a covalent glycosyl-enzyme intermediate and the release of the first product, 4-nitrophenol.

-

Deglycosylation: The Glu451, now acting as a general base, activates a water molecule by abstracting a proton. The resulting hydroxide ion then attacks the anomeric carbon of the covalent intermediate. This hydrolyzes the intermediate, releasing the D-glucuronic acid product and regenerating the free, active enzyme.

This catalytic cycle is a hallmark of many glycoside hydrolases and ensures the efficient breakdown of glucuronide conjugates.

Quantitative Data: Kinetics and Optimal Conditions

The efficiency of pNPGU hydrolysis by β-glucuronidase can be described by standard Michaelis-Menten kinetics. The following table summarizes key kinetic parameters and optimal conditions for E. coli β-glucuronidase, a commonly used enzyme in research applications.

| Parameter | Value | Enzyme Source | Reference |

| Michaelis Constant (Km) | ~0.22 mM | E. coli HGU-3 | [2] |

| Optimal pH | 6.0 - 7.0 | E. coli | [2] |

| Optimal Temperature | ~37 °C | E. coli | |

| Monomer Molecular Weight | 68.2 - 74 kDa | E. coli | [2][3][4] |

| Active Form | Tetramer (~290 kDa) | E. coli | [2] |

| Specific Activity | ~17.78 units/mg protein | E. coli HGU-3 | [2] |

Note: One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNPGU per minute at 37°C.

Experimental Protocols

A standard method for measuring β-glucuronidase activity is a continuous spectrophotometric assay using pNPGU.[5][6] This assay monitors the increase in absorbance at 405 nm due to the production of 4-nitrophenolate under alkaline conditions.

Reagents and Buffers

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 10 mM β-mercaptoethanol.

-

Substrate Stock Solution: 10 mM 4-Nitrophenyl β-D-glucopyranosiduronic acid (pNPGU) in deionized water.

-

Enzyme Solution: Purified β-glucuronidase diluted in assay buffer to a suitable concentration for measurement.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

Assay Procedure

-

Reaction Setup: In a microplate well or a cuvette, combine the assay buffer and the pNPGU substrate solution. The final substrate concentration should be varied for kinetic analysis (e.g., 0.1 mM to 2 mM).

-

Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiation: Add a known amount of the β-glucuronidase enzyme solution to initiate the reaction.

-

Measurement:

-

Continuous Assay: Immediately begin monitoring the increase in absorbance at 405 nm over time using a spectrophotometer.

-

Endpoint Assay: Allow the reaction to proceed for a fixed period (e.g., 10-30 minutes). Stop the reaction by adding the stop solution, which raises the pH and ensures complete ionization of the 4-nitrophenol product, enhancing its absorbance. Measure the final absorbance at 405 nm.

-

-

Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the absorbance versus time plot. For endpoint assays, the rate is determined from the total change in absorbance over the reaction time. The concentration of 4-nitrophenol produced can be calculated using the Beer-Lambert law (molar extinction coefficient of p-nitrophenol at 405 nm is approximately 18,000 M⁻¹cm⁻¹).

Conclusion

The hydrolysis of 4-Nitrophenyl β-D-glucopyranosiduronic acid by β-glucuronidase is a well-characterized enzymatic reaction that serves as a cornerstone for studying the activity of this important enzyme. The retaining mechanism, involving a covalent glycosyl-enzyme intermediate, is a classic example of glycoside hydrolase catalysis. The availability of a simple and robust spectrophotometric assay makes pNPGU an invaluable tool for researchers in biochemistry, molecular biology, and drug development. Understanding the kinetics and optimal conditions for this reaction is essential for accurate and reproducible measurements of β-glucuronidase activity in various biological contexts.

References

- 1. roam.macewan.ca:8443 [roam.macewan.ca:8443]

- 2. Purification and characterization of beta-glucuronidase from Escherichia coli HGU-3, a human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-葡萄糖醛酸酶 来源于大肠杆菌 >20,000,000 units/g protein, recombinant, expressed in E. coli, aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]

- 4. beta-Glucuronidase from Escherichia coli as a gene-fusion marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4-Nitrophenyl β-D-glucopyranosiduronic acid: A Technical Guide to its Application as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU) is a widely utilized chromogenic substrate for the sensitive detection and quantification of β-glucuronidase (GUS) activity. The enzymatic hydrolysis of PNPGU by β-glucuronidase yields D-glucuronic acid and a yellow-colored product, 4-nitrophenol (p-nitrophenol), which can be readily measured spectrophotometrically.[1][2] This distinct color change provides a straightforward and reliable method for monitoring enzyme kinetics, screening for inhibitors, and as a reporter in molecular biology. This technical guide provides an in-depth overview of the core principles, experimental protocols, and key data associated with the use of PNPGU in research and drug development.

Core Principles of the Chromogenic Assay

The fundamental principle of the PNPGU-based assay lies in the enzymatic cleavage of the β-glycosidic bond by β-glucuronidase. This reaction liberates the chromophore, p-nitrophenol, which exhibits a distinct yellow color under alkaline conditions. The intensity of this color is directly proportional to the amount of p-nitrophenol produced and, consequently, to the β-glucuronidase activity. The absorbance of the resulting solution is typically measured at a wavelength of 405 nm.[1][3]

The enzymatic reaction can be summarized as follows:

4-Nitrophenyl β-D-glucopyranosiduronic acid (colorless) + H₂O ---(β-Glucuronidase)--> D-Glucuronic Acid + 4-Nitrophenol (yellow)

Quantitative Data

The following tables summarize key quantitative data for the enzymatic reaction of β-glucuronidase with PNPGU. These values are essential for designing and interpreting experiments.

Table 1: Kinetic Parameters of β-Glucuronidase with PNPGU

| Enzyme Source | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) |

| Escherichia coli | 0.22 mM | Not explicitly stated, but specific activity is reported as approximately 140 U/mg at 37°C and 80 U/mg at 25°C with 4-nitrophenyl-β-D-glucuronide as the substrate.[4][5] |

| Bovine Liver | Not explicitly found for PNPGU. For the substrate phenolphthalein glucuronic acid, the Km is 0.435 mmol/l at 56°C. | Not explicitly found for PNPGU. |

Table 2: Optimal Reaction Conditions for β-Glucuronidase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

| Escherichia coli | 6.0 - 7.0 | 37 |

| Bovine Liver | 6.0 - 6.5 | 37 |

Experimental Protocols

This section provides a detailed methodology for a standard β-glucuronidase activity assay using PNPGU.

Materials and Reagents

-

4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU)

-

β-Glucuronidase (e.g., from E. coli or bovine liver)

-

Assay Buffer: 0.1 M Phosphate buffer or Acetate buffer with a pH corresponding to the optimal pH of the enzyme (see Table 2).

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or 0.2 M Glycine buffer, pH 10.4.

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.

-

96-well microplates or cuvettes.

-

Incubator or water bath.

Preparation of Solutions

-

PNPGU Substrate Solution (e.g., 10 mM): Dissolve an appropriate amount of PNPGU in the assay buffer to achieve the desired final concentration. Prepare this solution fresh daily and protect it from light.

-

Enzyme Solution: Prepare a stock solution of β-glucuronidase in a suitable buffer (e.g., 75 mM Potassium Phosphate Buffer, pH 6.8, with 1.0% w/v bovine serum albumin). Dilute the stock solution with the assay buffer to the desired working concentration just before use. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Stop Solution: Prepare a 0.2 M solution of sodium carbonate or glycine buffer in deionized water.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of Enzyme Solution

-

(Total volume should be brought to a pre-determined value with the assay buffer before adding the substrate)

-

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[6]

-

Initiate Reaction: Add Z µL of the PNPGU Substrate Solution to each well to start the reaction. Mix gently by pipetting or shaking the plate. The final concentration of PNPGU in the reaction mixture should ideally be at or above the Km value.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop Reaction: Add an equal volume of the Stop Solution to each well to terminate the enzymatic reaction. The stop solution will also raise the pH, leading to the full development of the yellow color of p-nitrophenol.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Controls:

-

Blank: Contains all reagents except the enzyme solution (replace with assay buffer). This is to correct for any non-enzymatic hydrolysis of PNPGU.

-

Negative Control: A reaction without the substrate to measure any background absorbance from the enzyme preparation.

-

Data Analysis

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

The rate of the reaction can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of p-nitrophenol at 405 nm under the specific assay conditions is known.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

Visualizations

Enzymatic Reaction of PNPGU

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 10344-94-2: p-Nitrophenyl β-D-glucuronide | CymitQuimica [cymitquimica.com]

- 3. Beta-Glucuronidase (GusA) reporter enzyme assay for Escherichia coli [protocols.io]

- 4. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Modified method for determination of serum beta-glucuronidase: A comparative study using P-nitrophenyl glucuronide and phenolphthalein glucuronide as substrate in gastrointestinal tract carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of the GUS Reporter System

An In-depth Technical Guide to the GUS Reporter Gene System

The GUS (β-glucuronidase) reporter system is a widely used tool in molecular biology for studying gene expression and protein localization in a variety of organisms, most notably in plants. The system is based on the enzymatic activity of the uidA gene from Escherichia coli, which encodes the enzyme β-glucuronidase (GUS). This enzyme is generally absent in plants, fungi, and most bacteria, making it an excellent reporter with low background activity.

The fundamental principle involves creating a chimeric gene construct where the promoter of a gene of interest is fused to the coding sequence of the uidA gene. This construct is then introduced into the target organism. If the gene of interest is expressed, its promoter will drive the transcription of the uidA gene, leading to the production of the GUS enzyme. The presence and activity of the GUS enzyme can then be detected through various assays.

The GUS enzyme catalyzes the hydrolysis of a range of β-glucuronides. The choice of substrate determines the detection method:

-

Histochemical Localization: This is the most common method, using a substrate like X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme cleaves X-Gluc, and the resulting intermediate undergoes oxidative dimerization to form a water-insoluble, blue precipitate (dichloro-dibromo-indigo). This allows for the precise visualization of gene expression within tissues and cells.

-

Fluorometric Quantification: For quantitative analysis, substrates like MUG (4-methylumbelliferyl-β-D-glucuronide) are used. GUS-mediated cleavage of MUG releases 4-methylumbelliferone (4-MU), a fluorescent product that can be measured with a fluorometer. The rate of 4-MU production is directly proportional to the GUS enzyme activity, providing a quantitative measure of gene expression.

-

Spectrophotometric Quantification: Substrates such as p-nitrophenyl-β-D-glucuronide (PNPG) can be used for a colorimetric quantitative assay. The cleavage of PNPG by GUS produces p-nitrophenol, a yellow-colored substance that can be quantified by measuring its absorbance at 405 nm.

The stability of the GUS enzyme allows for the accumulation of the colored product over time, enabling the detection of even weak promoter activity. However, this stability can also be a drawback, as it may not be suitable for studying transient gene expression.

Quantitative Data Summary

For optimal and reliable results, specific reaction conditions must be met. The following tables summarize key quantitative data for GUS assays.

Table 1: Optimal Reaction Conditions for GUS Enzyme Activity

| Parameter | Optimal Value | Notes |

| pH | 6.8 - 7.2 | Maintained by a phosphate buffer. |

| Temperature | 37°C | Standard incubation temperature for most assays. |

| Incubation Time | 2 hours to overnight | Varies depending on the strength of the promoter and tissue type. |

Table 2: Common Substrates for GUS Assays

| Substrate | Assay Type | Detection Method | Typical Concentration |

| X-Gluc | Histochemical | Blue Precipitate | 0.5 - 2 mg/mL |

| MUG | Fluorometric | Fluorescence (Ex: 365 nm, Em: 455 nm) | 1 - 2 mM |

| PNPG | Spectrophotometric | Absorbance at 405 nm | 1 - 10 mM |

Detailed Experimental Protocols

Histochemical GUS Staining Protocol for Plant Tissues

This protocol provides a detailed methodology for the visual localization of GUS activity in plant tissues.

Materials:

-

Plant tissue expressing the GUS reporter gene

-

GUS Staining Buffer:

-

100 mM Sodium Phosphate Buffer (pH 7.0)

-

10 mM EDTA

-

0.5 mM Potassium Ferricyanide

-

0.5 mM Potassium Ferrocyanide

-

0.1% (v/v) Triton X-100

-

-

X-Gluc substrate (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)

-

70% Ethanol

-

Microscope slides and coverslips

-

Incubator at 37°C

Procedure:

-

Tissue Collection: Excise fresh plant tissue (e.g., leaves, roots, flowers) and, if necessary, cut it into smaller pieces to allow for better buffer penetration.

-

Staining Solution Preparation: Prepare the GUS staining solution by dissolving X-Gluc in a small amount of dimethylformamide (DMF) and then adding it to the GUS staining buffer to a final concentration of 1 mg/mL.

-

Incubation: Place the tissue samples in a microfuge tube or a multi-well plate and add enough staining solution to completely submerge the tissue.

-

Vacuum Infiltration (Optional): To enhance substrate penetration, apply a vacuum for 5-15 minutes.

-

Incubation: Incubate the samples at 37°C. Incubation times can vary from a few hours to overnight, depending on the level of gene expression.

-

Destaining: After incubation, remove the staining solution and add 70% ethanol to the samples. This step removes chlorophyll, which can obscure the blue GUS staining. Replace the ethanol several times until the tissue is clear.

-

Microscopy: Mount the destained tissue on a microscope slide in a drop of 50% glycerol and observe under a light microscope.

Quantitative Fluorometric GUS Assay Protocol

This protocol outlines the steps for quantifying GUS activity using the fluorescent substrate MUG.

Materials:

-

Plant tissue expressing the GUS reporter gene

-

GUS Extraction Buffer:

-

50 mM Sodium Phosphate Buffer (pH 7.0)

-

10 mM EDTA

-

0.1% (v/v) Triton X-100

-

0.1% (w/v) Sodium Lauryl Sarcosine

-

10 mM β-mercaptoethanol (add fresh)

-

-

MUG (4-methylumbelliferyl-β-D-glucuronide)

-

Stop Buffer (0.2 M Na₂CO₃)

-

4-MU (4-methylumbelliferone) standard solution

-

Fluorometer

Procedure:

-

Protein Extraction: Grind a known amount of plant tissue in liquid nitrogen to a fine powder. Add GUS extraction buffer and vortex thoroughly.

-

Centrifugation: Centrifuge the homogenate at 4°C for 15 minutes at high speed (e.g., 12,000 x g) to pellet cell debris.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard method like the Bradford assay.

-

Assay Reaction: In a microfuge tube, mix a specific volume of the protein extract with the GUS assay buffer containing 1 mM MUG.

-

Incubation: Incubate the reaction at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stopping the Reaction: At different time points, take aliquots of the reaction mixture and add them to the stop buffer. The high pH of the stop buffer terminates the enzymatic reaction and enhances the fluorescence of 4-MU.

-

Fluorometric Measurement: Measure the fluorescence of the samples using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of 4-MU to convert the fluorescence readings into the amount of product formed.

-

Calculation: Calculate the GUS activity as pmoles of 4-MU produced per minute per milligram of total protein.

Visualizations

The Role of 4-Nitrophenyl β-D-glucopyranosiduronic Acid in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU) is a pivotal chromogenic substrate in molecular biology, primarily utilized for the sensitive detection of β-glucuronidase (GUS) activity. Its paramount application lies within the GUS reporter gene system, a cornerstone for studying gene expression and regulation in a multitude of organisms, most notably in plant sciences. This technical guide provides a comprehensive overview of PNPGU, detailing its chemical properties, the principles of its enzymatic cleavage, and its applications in molecular biology. Detailed experimental protocols for quantitative GUS assays, a summary of key quantitative data, and troubleshooting guidance are provided to facilitate its effective use in research and development.

Introduction to 4-Nitrophenyl β-D-glucopyranosiduronic Acid (PNPGU)

4-Nitrophenyl β-D-glucopyranosiduronic acid, also known as PNPG or 4-Nitrophenyl-β-D-glucopyranosiduronic acid, is a synthetic glycoside that serves as a substrate for the enzyme β-glucuronidase (GUS).[1][2] The GUS enzyme, encoded by the uidA gene from Escherichia coli, is a widely used reporter enzyme in molecular biology because most eukaryotic organisms lack endogenous GUS activity.[3][4]

The primary utility of PNPGU stems from its role in the GUS reporter system.[3] This system is instrumental in analyzing the activity of gene promoters, allowing researchers to visualize and quantify gene expression in different cells, tissues, and organs.[3] When the uidA gene is fused to a promoter of interest and introduced into an organism, the expression pattern of the target gene can be monitored by assaying for GUS activity using a suitable substrate like PNPGU.[3][5]

Chemical Properties:

| Property | Value |

| Synonyms | 4-Nitrophenyl-β-D-glucopyranosiduronic acid, PNPG, p-Nitrophenyl-β-D-glucuronide |

| CAS Number | 10344-94-2 |

| Molecular Formula | C₁₂H₁₃NO₉ |

| Molecular Weight | 315.23 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in water |

Principle of the Chromogenic Assay

The use of PNPGU in detecting GUS activity is based on a straightforward enzymatic reaction that results in a quantifiable color change. The β-glucuronidase enzyme catalyzes the hydrolysis of the glycosidic bond in PNPGU. This cleavage releases two products: D-glucuronic acid and 4-nitrophenol (p-nitrophenol).[6]

While PNPGU itself is colorless, the liberated 4-nitrophenol is a chromophore that, under alkaline conditions, forms the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution.[7] The intensity of this yellow color, which can be measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the amount of 4-nitrophenol produced and, consequently, to the activity of the β-glucuronidase enzyme.[6][8]

Caption: Enzymatic hydrolysis of PNPGU by β-glucuronidase.

Applications in Molecular Biology

The primary application of PNPGU is as a substrate in the GUS reporter gene system, which has diverse uses:

-

Promoter Analysis: By fusing a promoter of interest to the uidA gene, researchers can quantitatively assess the promoter's strength and identify the tissues or developmental stages in which it is active.[3] Strong promoter activity leads to higher GUS expression and, consequently, a more intense yellow color in the presence of PNPGU.[3]

-

Gene Expression Studies: The GUS system allows for the investigation of how gene expression is affected by various stimuli, such as hormones, light, or stress.

-

Transformation Efficiency: GUS activity can serve as a screenable marker to identify successfully transformed cells or organisms.

-

Protein Localization: Although less common for PNPGU-based assays which are typically destructive, the GUS enzyme can be fused to a protein of interest to study its subcellular localization using histochemical staining with other substrates.

-

Drug Discovery: The GUS assay can be adapted for high-throughput screening of compounds that may inhibit or activate specific gene promoters relevant to disease pathways.

-

Detection of Bacteria: PNPGU is used in diagnostic microbiology to detect the presence of β-glucuronidase-producing bacteria, such as E. coli, in food and water samples.[7][9]

Quantitative Data Presentation

The following table summarizes key quantitative parameters for the enzymatic reaction of E. coli β-glucuronidase with PNPGU. These values are essential for designing and interpreting quantitative GUS assays.

| Parameter | Value | Conditions |

| Apparent Michaelis Constant (Kₘ) | 0.22 mM | For E. coli β-glucuronidase.[2] |

| Optimal pH | 6.0 - 7.0 | For E. coli β-glucuronidase.[2][10] |

| Optimal Temperature | 37 °C | For E. coli β-glucuronidase. |

| Wavelength of Max. Absorbance (λₘₐₓ) | 405 nm | For the 4-nitrophenolate product.[6][8] |

| Specific Activity | Approx. 140 U/mg | At 37°C with PNPGU as substrate. |

Experimental Protocols

This section provides a detailed protocol for a quantitative GUS assay using PNPGU.

Reagent Preparation

-

Extraction Buffer:

-

50 mM Sodium Phosphate Buffer (pH 7.0)

-

10 mM EDTA

-

0.1% (v/v) Triton X-100

-

0.1% (w/v) Sodium Lauryl Sarcosine

-

10 mM β-mercaptoethanol (add fresh before use)

-

-

Assay Buffer:

-

Extraction Buffer containing 2 mM 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU). Prepare fresh.

-

-

Stop Buffer:

-

0.2 M Sodium Carbonate (Na₂CO₃)

-

Experimental Workflow

Caption: Workflow for a quantitative GUS assay using PNPGU.

Step-by-Step Procedure

-

Tissue Extraction:

-

Harvest approximately 50-100 mg of plant tissue and place it in a pre-chilled microcentrifuge tube.

-

Add 200-500 µL of ice-cold Extraction Buffer.

-

Homogenize the tissue thoroughly using a micro-pestle or bead beater.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (crude protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the total protein concentration of the extract using a standard method such as the Bradford assay. This is crucial for normalizing the GUS activity.

-

-

GUS Assay:

-

Pre-warm the Assay Buffer to 37°C.

-

In a new set of microcentrifuge tubes, add a specific volume of the crude protein extract (e.g., 10-50 µL). The amount may need to be optimized based on the expected GUS activity.

-

Add Assay Buffer to bring the total reaction volume to a fixed amount (e.g., 500 µL).

-

Incubate the reactions at 37°C for a defined period (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction.

-

To stop the reaction, add a defined volume of Stop Buffer (e.g., 500 µL) to each tube and mix well.

-

-

Measurement and Calculation:

-

Measure the absorbance of the stopped reactions at 405 nm using a spectrophotometer.

-

Use a standard curve of known concentrations of 4-nitrophenol to convert the absorbance readings into the amount of product formed.

-

Calculate the GUS activity, typically expressed as pmol or nmol of 4-nitrophenol produced per minute per milligram of total protein.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Signal | - Spontaneous hydrolysis of PNPGU.- Contamination of reagents.- Endogenous GUS activity in the sample. | - Prepare PNPGU solution fresh.- Run a "no enzyme" control.- Test non-transgenic tissue to assess endogenous activity. Consider using assay conditions that inhibit endogenous GUS (e.g., higher pH). |

| Low or No Signal | - Inactive GUS enzyme.- Presence of inhibitors in the plant extract.- Incorrect assay conditions (pH, temperature). | - Ensure proper storage of transgenic material.- Perform a dilution series of the extract to dilute out inhibitors.- Verify the pH of buffers and the incubation temperature. |

| Poor Reproducibility | - Inaccurate pipetting.- Inconsistent incubation times.- Non-homogenous tissue samples. | - Use calibrated pipettes and be consistent.- Use a timer for all incubation steps.- Ensure thorough homogenization of tissue samples. |

Conclusion

4-Nitrophenyl β-D-glucopyranosiduronic acid is an indispensable tool in molecular biology, offering a reliable and quantitative method for studying gene expression through the GUS reporter system. Its properties as a chromogenic substrate enable straightforward and sensitive detection of β-glucuronidase activity. By understanding the principles of the assay and adhering to optimized protocols, researchers, scientists, and drug development professionals can effectively leverage PNPGU to gain valuable insights into gene regulation and function. This guide provides the foundational knowledge and practical instructions necessary for the successful application of PNPGU in a variety of research contexts.

References

- 1. scbt.com [scbt.com]

- 2. Purification and characterization of beta-glucuronidase from Escherichia coli HGU-3, a human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic determination of kinetic parameters in beta-glucuronidase induction by androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GUS Gene Assay [cas.miamioh.edu]

- 6. Multiple kinetic forms of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 4-Nitrophenyl beta-D-glucopyranosiduronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl beta-D-glucopyranosiduronic acid (PNPG) is a crucial chromogenic substrate for the enzyme β-glucuronidase (GUS). Its utility spans various research and diagnostic applications, from quantifying enzyme activity to screening for potential inhibitors. This guide provides a comprehensive overview of its fundamental characteristics, detailed experimental protocols, and its role in biochemical assays.

Core Characteristics

This compound is a water-soluble, crystalline solid. The presence of the 4-nitrophenyl group allows for a straightforward colorimetric assay. When PNPG is hydrolyzed by β-glucuronidase, it releases glucuronic acid and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which produces a distinct yellow color that can be quantified spectrophotometrically at approximately 405 nm. The rate of 4-nitrophenol formation is directly proportional to the β-glucuronidase activity.

Physicochemical Properties

| Property | Value | References |

| Synonyms | p-Nitrophenyl-β-D-glucuronide, PNPG | [1][2] |

| CAS Number | 10344-94-2 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₉ | [1] |

| Molecular Weight | 315.23 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 137-139 °C | [1] |

| Solubility | Soluble in water, DMF, DMSO, and Ethanol. | [3] |

| Optical Rotation | [α]20/D ~-102° (c=1 in ethanol) | |

| Storage Temperature | -20°C | [4] |

Enzymatic Assay of β-Glucuronidase

The primary application of this compound is in the quantitative determination of β-glucuronidase activity. This enzyme is relevant in various biological contexts, including drug metabolism and as a reporter gene in molecular biology.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the glycosidic bond in PNPG by β-glucuronidase, yielding D-glucuronic acid and 4-nitrophenol. The reaction is terminated by the addition of a strong base, which also serves to deprotonate the liberated 4-nitrophenol to the yellow-colored 4-nitrophenolate ion. The absorbance of this product is measured at 405 nm.

Experimental Protocols

-

Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0.

-

Substrate Solution: 10 mM this compound in Assay Buffer.

-

Enzyme Solution: Dilute the β-glucuronidase sample to the desired concentration in Assay Buffer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

p-Nitrophenol Standard Stock Solution: 10 mM p-nitrophenol in Assay Buffer.

A standard curve is essential for quantifying the amount of p-nitrophenol produced in the enzymatic reaction.

-

Prepare a series of dilutions from the p-Nitrophenol Standard Stock Solution in Assay Buffer to obtain concentrations ranging from 0 to 100 µM.

-

To 100 µL of each standard dilution, add 100 µL of Stop Solution.

-

Measure the absorbance of each standard at 405 nm.

-

Plot the absorbance values against the corresponding p-nitrophenol concentrations and determine the linear regression equation.

-

In a microplate well or microcentrifuge tube, add 50 µL of Assay Buffer.

-

Add 25 µL of the Substrate Solution.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 25 µL of the Enzyme Solution.

-

Incubate for a specific time (e.g., 10-30 minutes) at the chosen temperature.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Measure the absorbance of the resulting yellow solution at 405 nm.

-

Prepare a blank by adding the Stop Solution before the Enzyme Solution.

-

Subtract the absorbance of the blank from the sample absorbance.

-

Calculate the concentration of p-nitrophenol produced using the standard curve equation.

One unit (U) of β-glucuronidase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Enzyme Activity (U/mL) = (µmol of p-nitrophenol produced) / (incubation time (min) x volume of enzyme (mL))

Application in Drug Development: Inhibitor Screening

This compound is a valuable tool for screening potential inhibitors of β-glucuronidase, which is a target in some therapeutic areas.

Protocol for Inhibitor Screening

-

In a microplate well, add 50 µL of Assay Buffer.

-

Add a small volume (e.g., 1-5 µL) of the potential inhibitor at various concentrations. For the control (uninhibited reaction), add the same volume of the solvent used for the inhibitor.

-

Add 25 µL of the Enzyme Solution and pre-incubate with the inhibitor for a specific time (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding 25 µL of the 10 mM Substrate Solution.

-

Follow the standard assay procedure for incubation, stopping the reaction, and measuring absorbance.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

This compound is an indispensable tool for researchers and professionals in drug development and various scientific fields. Its well-characterized properties and the simplicity of its colorimetric assay make it a reliable and efficient substrate for the study of β-glucuronidase activity and for the high-throughput screening of potential enzyme inhibitors. The detailed protocols provided in this guide offer a solid foundation for the effective application of this compound in the laboratory.

References

- 1. Modified method for determination of serum beta-glucuronidase: A comparative study using P-nitrophenyl glucuronide and phenolphthalein glucuronide as substrate in gastrointestinal tract carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Nitrophenyl beta-D-glucopyranoside | C12H15NO8 | CID 92930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. goldbio.com [goldbio.com]

Methodological & Application

Application Notes and Protocols for the GUS Reporter Gene Assay in Plants using 4-Nitrophenyl β-D-glucopyranosiduronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-glucuronidase (GUS) reporter system is a widely used tool in plant molecular biology for the analysis of gene expression.[1][2] The system utilizes the E. coli gene uidA, which encodes the enzyme β-glucuronidase. This enzyme can cleave a variety of β-glucuronide substrates, leading to a detectable signal. As higher plants lack endogenous GUS activity, it serves as an excellent reporter for studying gene regulation and protein localization.[1][3]

This document provides detailed application notes and protocols for the quantitative analysis of GUS activity in plant tissues using the chromogenic substrate 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPG). Upon enzymatic cleavage by GUS, PNPG is converted to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[4] This assay offers a reliable and cost-effective method for quantifying gene expression levels.

Principle of the Assay

The spectrophotometric GUS assay using PNPG is based on the enzymatic hydrolysis of the colorless substrate, 4-Nitrophenyl β-D-glucopyranosiduronic acid, by the GUS enzyme. The reaction yields two products: D-glucuronic acid and p-nitrophenol. The p-nitrophenol product has a distinct yellow color and exhibits maximum absorbance at a wavelength of 405 nm. The intensity of the yellow color, and thus the absorbance at 405 nm, is directly proportional to the amount of p-nitrophenol produced, which in turn reflects the activity of the GUS enzyme. By measuring the change in absorbance over time, the rate of the enzymatic reaction can be determined and used to quantify the level of GUS expression in the plant extract.

Caption: Biochemical principle of the PNPG-based GUS assay.

Applications

The quantitative GUS assay using PNPG is a versatile technique with numerous applications in plant science and drug development, including:

-

Promoter activity analysis: Characterizing the strength and tissue-specificity of gene promoters.

-

Gene expression studies: Quantifying the expression levels of genes of interest under different developmental stages, environmental conditions, or in response to chemical treatments.

-

Analysis of regulatory elements: Identifying and characterizing cis-acting regulatory elements that control gene expression.

-

High-throughput screening: Screening for compounds that modulate gene expression in plant-based systems.

-

Confirmation of transgenic events: Verifying the successful integration and expression of transgenes.[5]

Experimental Protocols

A general workflow for the quantitative GUS assay using PNPG involves several key steps, from sample preparation to data analysis.

References

Application Notes: High-Sensitivity Detection of Escherichia coli using 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escherichia coli (E. coli) is a key indicator organism for fecal contamination in water, food, and pharmaceutical manufacturing processes. Rapid and reliable detection of E. coli is therefore critical for public health and safety, as well as for quality control in various industries. The vast majority of E. coli strains, approximately 97%, produce the enzyme β-D-glucuronidase (GUS)[1]. This enzyme serves as a highly specific marker for the detection of E. coli. This application note provides a detailed protocol for the detection and quantification of E. coli using the chromogenic substrate 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPG).

The assay is based on the enzymatic hydrolysis of PNPG by GUS. This reaction cleaves PNPG into D-glucuronic acid and p-nitrophenol, the latter of which is a yellow-colored chromophore. The intensity of the yellow color is directly proportional to the amount of GUS activity and, consequently, to the concentration of E. coli present in the sample. The production of p-nitrophenol can be continuously monitored by measuring the absorbance at 405 nm, offering a sensitive and quantitative method for E. coli detection[2][3][4].

Principle of the Assay

The enzymatic reaction underlying this detection method is straightforward. The β-D-glucuronidase enzyme present in E. coli catalyzes the hydrolysis of the glycosidic bond in 4-Nitrophenyl β-D-glucopyranosiduronic acid. This releases the chromogenic compound p-nitrophenol, which imparts a yellow color to the solution. The reaction can be followed spectrophotometrically, providing a quantitative measure of enzyme activity.

Signaling Pathway

Caption: Enzymatic hydrolysis of PNPG by E. coli β-D-glucuronidase.

Quantitative Data Summary

The PNPG assay for E. coli detection is characterized by its high sensitivity and specificity. The following table summarizes key quantitative parameters of the assay.

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance (λmax) | 405 nm | [2][3] |

| Substrate (PNPG) Concentration | 1 - 5 mM | [5] |

| Assay Buffer | 50 mM Sodium Phosphate, pH 7.0 - 7.5 | [2][5] |

| Incubation Temperature | 21°C - 37°C | [1][2] |

| Incubation Time | 1 - 24 hours (sample dependent) | [1] |

| Limit of Detection (Enzyme Activity) | < 1.4 x 10⁻⁴ U/mL | [2][3][4] |

| Specificity (% of E. coli strains) | ~97% GUS positive | [1] |

Experimental Protocols

This section provides a detailed methodology for the detection of E. coli using PNPG in a 96-well microplate format, suitable for high-throughput screening.

Materials and Reagents

-

4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPG)

-

E. coli culture or sample suspected of contamination

-

50 mM Sodium Phosphate Buffer (pH 7.0)

-

Lysis Buffer (optional, e.g., PopCulture™ Reagent)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Sterile pipette tips and tubes

Preparation of Reagents

-

50 mM Sodium Phosphate Buffer (pH 7.0): Prepare solutions of 50 mM Na₂HPO₄ and 50 mM NaH₂PO₄. Mix them until the pH reaches 7.0. Sterilize by autoclaving.

-

10 mM PNPG Stock Solution: Dissolve the appropriate amount of PNPG powder in the 50 mM Sodium Phosphate Buffer to make a 10 mM stock solution. This solution should be stored protected from light at -20°C[6].

-

Working PNPG Solution (1 mM): Dilute the 10 mM PNPG stock solution 1:10 in 50 mM Sodium Phosphate Buffer to a final concentration of 1 mM. Prepare this solution fresh before each experiment.

Experimental Workflow

Caption: Experimental workflow for E. coli detection using the PNPG assay.

Detailed Protocol

-

Sample Preparation:

-

For liquid samples (e.g., water, media), they can be used directly or after appropriate serial dilutions in 50 mM Sodium Phosphate Buffer.

-

For solid samples, prepare a suspension by homogenizing a known amount of the sample in the buffer.

-

For intracellular GUS measurement, cell lysis may be required. This can be achieved by chemical methods (e.g., using a lysis reagent like PopCulture™) or physical methods (e.g., sonication).

-

-

Assay Setup:

-

Pipette 100 µL of your prepared samples (and controls) into the wells of a 96-well microplate.

-

Include a negative control (buffer only) and a positive control (E. coli culture known to be GUS-positive).

-

-

Enzymatic Reaction:

-

Add 100 µL of the 1 mM PNPG working solution to each well, bringing the total volume to 200 µL.

-

-

Incubation:

-

Incubate the microplate at 37°C. The incubation time will vary depending on the expected concentration of E. coli. For rapid screening, readings can be taken kinetically or at fixed time points (e.g., 1, 2, 4, and 24 hours)[1].

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader. For a continuous assay, the absorbance can be read at regular intervals. For an endpoint assay, a single reading is taken after the desired incubation period.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control from the sample readings.

-

The resulting absorbance is proportional to the GUS activity. A standard curve can be generated using known concentrations of purified GUS or a dilution series of a known E. coli culture to quantify the bacterial load in unknown samples.

-

Conclusion

The PNPG-based chromogenic assay is a robust, sensitive, and specific method for the detection of E. coli. Its suitability for a microplate format allows for high-throughput screening, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control. The detailed protocol provided in this application note offers a reliable framework for the implementation of this assay.

References

Application Notes: Measurement of β-Glucuronidase Activity in Mammalian Cell Lysates

References

- 1. tribioscience.com [tribioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. mybiosource.com [mybiosource.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. What are β-glucuronidase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. raybiotech.com [raybiotech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. tribioscience.com [tribioscience.com]

- 12. Beta-glucuronidase (GUS) assay (adapted for Phaeodactylum tricornutum) [protocols.io]

- 13. protocols.io [protocols.io]

- 14. bosterbio.com [bosterbio.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. ptglab.com [ptglab.com]

- 17. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]

high-throughput screening for β-glucuronidase inhibitors using 4-Nitrophenyl beta-D-glucopyranosiduronic acid

Abstract

This application note provides a comprehensive protocol for a high-throughput screening (HTS) assay to identify inhibitors of β-glucuronidase (GUS) using the chromogenic substrate 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPG). β-glucuronidase is a crucial enzyme in human drug metabolism and is implicated in the reactivation of certain drug metabolites, leading to toxicity. Inhibition of this enzyme is a promising therapeutic strategy to mitigate such adverse effects. The described protocol is optimized for a 96-well microplate format, ensuring efficiency and reproducibility for screening large compound libraries.

Introduction

β-glucuronidase (EC 3.2.1.31) is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of various glycosaminoglycans and glucuronide conjugates.[1][2] This enzymatic activity plays a significant role in the enterohepatic circulation of drugs and endogenous compounds. In the liver, many substances are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronides, facilitating their excretion.[1][3][4] However, β-glucuronidase, particularly from gut microbiota, can deconjugate these metabolites, releasing the active and potentially toxic aglycone back into circulation.[3] This reactivation can lead to severe side effects for certain drugs, such as the chemotherapy agent irinotecan.[5]

Therefore, the identification of potent and selective β-glucuronidase inhibitors is a key objective in drug development to improve the safety and efficacy of various therapies.[6] High-throughput screening (HTS) is an effective approach to rapidly evaluate large libraries of chemical compounds for their inhibitory activity against a specific biological target.

This application note details a robust and reliable colorimetric HTS assay for β-glucuronidase inhibitors. The assay is based on the enzymatic cleavage of 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPG), which releases the chromophore p-nitrophenol (PNP). The resulting yellow color can be quantified spectrophotometrically at 405 nm, and the reduction in color formation in the presence of a test compound indicates inhibition of β-glucuronidase activity.[7][8][9]

Glucuronidation and De-glucuronidation Pathway

The interplay between hepatic glucuronidation and intestinal de-glucuronidation is a critical aspect of xenobiotic metabolism. The following diagram illustrates this pathway, highlighting the role of β-glucuronidase.

Caption: Metabolic pathway of drug glucuronidation and reactivation by bacterial β-glucuronidase.

Materials and Reagents

-

β-Glucuronidase from E. coli (or other sources as required)

-

4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPG)

-

Assay Buffer: 0.1 M Acetate Buffer, pH 5.0 (or other as optimized)

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

-

Known β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone) for positive control

-

96-well clear, flat-bottom microplates

-

Multichannel pipettes and sterile pipette tips

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Experimental Protocols

Reagent Preparation

-

Assay Buffer (0.1 M Acetate Buffer, pH 5.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a pH of 5.0.

-

β-Glucuronidase Stock Solution: Prepare a stock solution of the enzyme in assay buffer. The final concentration in the assay will need to be optimized to ensure the reaction proceeds in the linear range. A typical final concentration is around 1 nM.[10]

-

PNPG Substrate Solution (1 mM): Dissolve PNPG in the assay buffer to a final concentration of 1 mM. Prepare this solution fresh daily and protect it from light.

-

Stop Solution (0.2 M Na₂CO₃): Dissolve sodium carbonate in deionized water to a final concentration of 0.2 M.

-

Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 96-well plate. A typical starting concentration for screening is 10 µM.

-

Positive Control: Prepare a solution of a known inhibitor, such as D-saccharic acid 1,4-lactone, in DMSO.

High-Throughput Screening Workflow

The following diagram outlines the workflow for the HTS assay.

Caption: Workflow for β-glucuronidase inhibitor screening.

Step-by-Step Assay Procedure

-

Plate Setup:

-

Test Wells: Add 2 µL of test compound solution (in DMSO) to the designated wells.

-

Negative Control (100% activity): Add 2 µL of DMSO to at least three wells.

-

Positive Control (Inhibition): Add 2 µL of the known inhibitor solution to at least three wells.

-

Blank (No enzyme): Add 2 µL of DMSO to at least three wells. These wells will receive assay buffer instead of the enzyme solution.

-

-

Enzyme Addition:

-

Add 98 µL of the β-glucuronidase working solution to all wells except the blank wells.

-

Add 98 µL of assay buffer to the blank wells.

-

-